molecular formula C16H6Br6O4 B13745141 Bis-(2,4,6-tribromophenyl)maleate CAS No. 68084-32-2

Bis-(2,4,6-tribromophenyl)maleate

Cat. No.: B13745141
CAS No.: 68084-32-2
M. Wt: 741.6 g/mol
InChI Key: YLJNTEPTKSJUFE-UPHRSURJSA-N
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Description

Bis-(2,4,6-tribromophenyl)maleate is a brominated aromatic ester characterized by a maleate core esterified with two 2,4,6-tribromophenyl groups. The compound’s bromine content likely enhances its resistance to combustion and environmental persistence compared to non-halogenated or chlorinated analogs.

Properties

CAS No.

68084-32-2

Molecular Formula

C16H6Br6O4

Molecular Weight

741.6 g/mol

IUPAC Name

bis(2,4,6-tribromophenyl) (Z)-but-2-enedioate

InChI

InChI=1S/C16H6Br6O4/c17-7-3-9(19)15(10(20)4-7)25-13(23)1-2-14(24)26-16-11(21)5-8(18)6-12(16)22/h1-6H/b2-1-

InChI Key

YLJNTEPTKSJUFE-UPHRSURJSA-N

Isomeric SMILES

C1=C(C=C(C(=C1Br)OC(=O)/C=C\C(=O)OC2=C(C=C(C=C2Br)Br)Br)Br)Br

Canonical SMILES

C1=C(C=C(C(=C1Br)OC(=O)C=CC(=O)OC2=C(C=C(C=C2Br)Br)Br)Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis-(2,4,6-tribromophenyl)maleate typically involves the esterification of maleic acid with 2,4,6-tribromophenol . The reaction is carried out under reflux conditions in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product .

Comparison with Similar Compounds

Tris(2,4,6-tribromophenyl) Phosphate

  • Core Structure : Phosphate ester vs. maleate ester.
  • Halogenation : Brominated aromatic substituents (identical to Bis-(2,4,6-tribromophenyl)maleate).
  • Applications: Classified as a polyhalogenated organophosphate flame retardant under the NASEM strategy .
  • Key Differences : The phosphate core may confer higher thermal stability and reactivity in polymer matrices compared to the maleate ester.

Bis(2,4,6-trichlorophenyl)oxalate

  • Core Structure : Oxalate ester vs. maleate ester.
  • Halogenation : Chlorinated aromatic substituents (vs. brominated).
  • Toxicity : Classified under EC Regulation 1272/2008 as Acute Toxicity Category 4 (oral and dermal) and Skin/Irritant Category 2 .
  • Key Differences : Chlorine’s lower atomic weight and electronegativity compared to bromine may reduce flame-retardant efficacy but improve biodegradability.

Bis(2-ethylhexyl) Maleate

  • Core Structure : Maleate ester (identical).
  • Substituents : Aliphatic 2-ethylhexyl groups vs. aromatic brominated groups.
  • Applications : Likely used as a plasticizer or lubricant due to aliphatic flexibility, contrasting with the rigid, flame-retardant brominated aromatic version .

Physical and Chemical Properties

Property This compound (Inferred) Bis(2,4,6-trichlorophenyl)oxalate Tris(2,4,6-tribromophenyl) Phosphate
Molecular Weight ~700 g/mol (estimated) 452.9 g/mol 1018 g/mol
Melting Point Not Available Not Provided Not Provided
Boiling Point Not Available 188–192°C Not Provided
Hazards Likely skin/eye irritant (inferred) Acute Toxicity Category 4 Not Provided
Primary Use Flame retardant/pharmaceutical intermediate Oxidizer/chemical intermediate Flame retardant

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